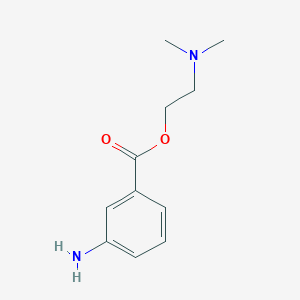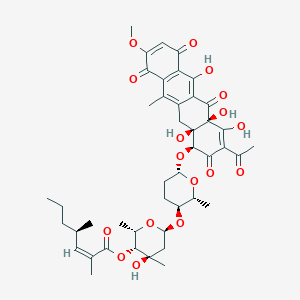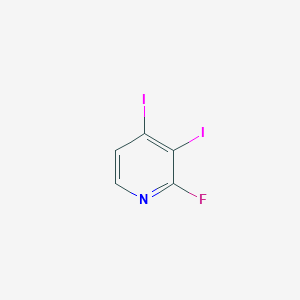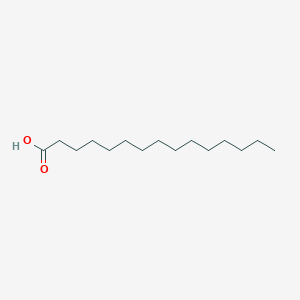
ペンタデカン酸
概要
説明
Pentadecanoic acid, also known as pentadecylic acid or C15:0, is an odd-chain saturated fatty acid . It is a colorless solid and is found primarily in dairy fat, as well as in ruminant meat and some fish and plants . It is one of the most common odd-chain fatty acids, although it is rare in nature .
Synthesis Analysis
A laboratory preparation of pentadecanoic acid involves the permanganate oxidation of 1-hexadecene . The bacteria bio-synthesis pathway for the production of fatty acids involves the repeated condensation of malonyl CoA with acetyl CoA .Molecular Structure Analysis
The molecular formula of pentadecanoic acid is CH3(CH2)13CO2H . Its average mass is 242.398 Da and its monoisotopic mass is 242.224579 Da .Physical And Chemical Properties Analysis
Pentadecanoic acid has a molar mass of 242.403 g/mol and a density of 0.842 g/cm³ . Its melting point ranges from 51 to 53 °C (124 to 127 °F; 324 to 326 K), and it has a boiling point of 257 °C (495 °F; 530 K) at 100 mmHg .科学的研究の応用
寿命延長
ペンタデカン酸 (C15:0) は、心臓代謝、免疫、肝臓の健康を保護する上で重要な役割を果たす、広範な活性を有する必須の奇数鎖飽和脂肪酸です . ペンタデカン酸は、ヒトの寿命経路の中核部分を形成するAMPKを活性化し、mTORを阻害します . ペンタデカン酸は、主要な寿命延長化合物と臨床的に関連する細胞ベースの活性を共有しています .
抗炎症作用
ペンタデカン酸は抗炎症作用を持っています。 ペンタデカン酸は、MCP-1、TNFα、IL-10、IL-17A/Fを低下させます . これらの抗炎症作用は、以前発表されたインビトロおよびインビボ研究によってさらに裏付けられています .
抗線維化作用と抗癌作用
ペンタデカン酸は、抗線維化作用と抗癌作用を持っています . これらの活性は、以前発表されたインビトロおよびインビボ研究によって裏付けられています .
心臓代謝と肝臓の健康
ペンタデカン酸は、心臓代謝と肝臓の健康を維持するために不可欠です . 循環中のC15:0濃度が低い人は、2型糖尿病、心臓病、非アルコール性脂肪性肝疾患、非アルコール性脂肪性肝炎、特定の種類のがんを発症したり、発症のリスクが高くなったりします .
プロテオミクス研究
作用機序
Target of Action
Pentadecanoic acid, an odd-chain saturated fatty acid, has been found to target several key components in the human body. It primarily targets AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) , both of which are core components of the human longevity pathway . It also targets the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway .
Mode of Action
Pentadecanoic acid interacts with its targets in a way that promotes health and longevity. It activates AMPK and inhibits mTOR . This interaction results in broad activities relevant to protecting cardiometabolic, immune, and liver health . Furthermore, it suppresses the stemness and induces apoptosis through targeting the JAK2/STAT3 signaling pathway .
Biochemical Pathways
Pentadecanoic acid affects several biochemical pathways. By activating AMPK and inhibiting mTOR, it influences the human longevity pathway . This action has downstream effects on various cell systems, including anti-inflammatory, antifibrotic, and anticancer activities .
Pharmacokinetics
It is known that pentadecanoic acid is an essential fatty acid that is necessary in the diet to support long-term metabolic and heart health .
Result of Action
The action of pentadecanoic acid results in a variety of molecular and cellular effects. It has dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems . It also has clinically relevant activities that parallel common therapeutics for mood disorders, microbial infections, and cancer .
Action Environment
The action, efficacy, and stability of pentadecanoic acid can be influenced by environmental factors. For instance, diet plays a significant role, as pentadecanoic acid is found in certain foods like butter
Safety and Hazards
将来の方向性
Pentadecanoic acid has been compared to eicosapentaenoic acid (EPA) to evaluate the possibility that pentadecanoic acid is a previously unrecognized essential fatty acid . It has also been found to have broader and safer clinically relevant activities across numerous human cell-based systems than EPA . These studies further support the emerging role of pentadecanoic acid as an essential fatty acid .
特性
IUPAC Name |
pentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEPLUUGTLDZJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021652 | |
| Record name | Pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, White crystalline solid; [Alfa Aesar MSDS], Solid | |
| Record name | Pentadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanoic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16412 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
1002-84-2 | |
| Record name | Pentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PENTADECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCW02D961F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52.3 °C | |
| Record name | Pentadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of pentadecanoic acid?
A1: Pentadecanoic acid, also known as pentadecylic acid, has the molecular formula CH3(CH2)13COOH and a molecular weight of 242.40 g/mol.
Q2: Are there any notable spectroscopic characteristics of pentadecanoic acid?
A2: While specific spectroscopic data isn't extensively discussed in the provided research, pentadecanoic acid, like other fatty acids, can be characterized using techniques like IR, 1H NMR, and MS. [, ] For example, IR spectroscopy would reveal characteristic peaks for the carboxylic acid functional group and the aliphatic chain.
Q3: How does pentadecanoic acid affect glucose metabolism?
A4: Research suggests that pentadecanoic acid can promote both basal and insulin-stimulated glucose uptake in C2C12 myotubes, potentially via the AMPK-AS160 pathway. [] This indicates a potential role in improving insulin sensitivity.
Q4: How is pentadecanoic acid metabolized in the body?
A5: Studies in mice suggest that pentadecanoic acid, being an odd-chain fatty acid, has a significantly lower catabolism rate compared to even-chain fatty acids like palmitic acid. [] This slower breakdown might contribute to its accumulation in body fat. Additionally, research in rabbits suggests that pentadecanoic acid can be metabolized in hair follicles, producing succinic acid which contributes to ATP production, potentially explaining its hair growth promoting effects. []
Q5: How does pentadecanoic acid interact with cancer cells?
A6: Pentadecanoic acid has shown selective cytotoxic effects in MCF-7/SC human breast cancer stem-like cells, reducing their stemness, migration, and invasion. [] It appears to achieve this by suppressing IL-6-induced JAK2/STAT3 signaling and promoting caspase-dependent apoptosis.
Q6: What is the role of pentadecanoic acid in myocardial fatty acid metabolism?
A7: While not a primary focus of the provided research, pentadecanoic acid is structurally similar to fatty acids used in myocardial imaging agents like BMIPP (β-methyl-iodophenyl pentadecanoic acid). [, , , ] This suggests it might be involved in myocardial fatty acid metabolism, but further research is needed to confirm this.
Q7: What analytical methods are used to detect and quantify pentadecanoic acid?
A8: Gas chromatography (GC) is a common technique for analyzing pentadecanoic acid, often coupled with mass spectrometry (GC-MS). [, , , , , , , , ] This method allows for separation and identification of pentadecanoic acid within complex mixtures found in biological samples and food products.
Q8: Are there any challenges in accurately analyzing pentadecanoic acid using GC?
A9: Yes, accurately measuring pentadecanoic acid using GC can be challenging due to its typically low concentrations in samples and potential co-elution with other fatty acids. [] For instance, it may overlap with 9-cis-tetradecenoic acid (9c-14:1) during analysis. Careful optimization of GC conditions is crucial for accurate identification and quantification.
Q9: What are some potential applications of pentadecanoic acid in medicine?
A9: Based on its observed biological activities, pentadecanoic acid shows promise in several areas:
- Diabetes Management: Its ability to enhance glucose uptake and improve insulin sensitivity suggests potential as a therapeutic agent for type 2 diabetes. []
- Cancer Treatment: Its selective cytotoxicity against breast cancer stem-like cells warrants further investigation for potential anticancer applications. []
- Hair Loss Treatment: Studies showing its ability to promote hair growth in animal models suggest potential for treating hair loss conditions. []
Q10: Are there any applications of pentadecanoic acid derivatives in imaging?
A11: While pentadecanoic acid itself isn't used directly in imaging, radiolabeled derivatives like BMIPP (β-methyl-iodophenyl pentadecanoic acid) are utilized in myocardial scintigraphy. [, , , ] These agents help visualize myocardial fatty acid metabolism and detect abnormalities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


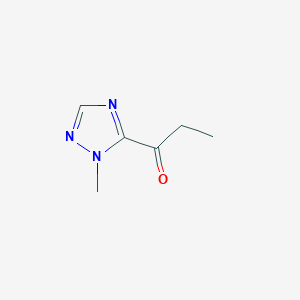
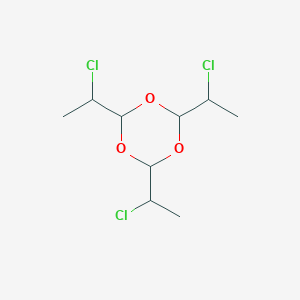


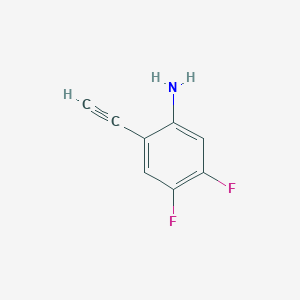



![4-[(4-Chlorophenyl)thio]thiophene-3-carboxylic acid](/img/structure/B115154.png)
![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)

